molecular formula C23H26N4O4S B2632339 ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoate CAS No. 476450-54-1

ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoate

Cat. No.: B2632339
CAS No.: 476450-54-1
M. Wt: 454.55
InChI Key: UPNRNUFSPUVVME-UHFFFAOYSA-N
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Description

Ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoate is a useful research compound. Its molecular formula is C23H26N4O4S and its molecular weight is 454.55. The purity is usually 95%.
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Scientific Research Applications

1. Anticancer Properties and Cell Migration Inhibition

Compounds with a similar structural framework, specifically those with 1,2,4-triazole moieties, have shown promising applications in inhibiting cancer cell migration and growth. The derivatives of 1,2,4-triazole-thiol, particularly those bearing the hydrazone moiety, have demonstrated cytotoxicity against human melanoma, triple-negative breast cancer, and pancreatic carcinoma cell lines. Notably, some synthesized compounds exhibited higher cytotoxicity against melanoma cell lines, with certain compounds being recognized for their selectivity towards cancer cells. This indicates their potential use as anticancer and antimetastatic candidates (Šermukšnytė et al., 2022).

2. Molecular Characterization and Reactivity Analysis

Compounds containing the 1,2,4-triazol-3-ylthio moiety have been synthesized and characterized to understand their molecular structure, reactivity, and potential applications. Techniques such as FT-IR, NMR, and UV spectroscopy, along with theoretical calculations like Density Functional Theory (DFT), have been used for their characterization. These compounds, like ETMM (ethyl-5-(thiophene-2-yl)-4H-1,2,4-triazol-3-ylthio)methyl-6-methoxycoumarin), show promise in various fields due to their well-defined molecular electrostatic potentials and reactivity descriptors (Sarac, 2020).

3. Antimicrobial and Enzyme Inhibition

The antimicrobial and enzyme inhibitory activities of 1,2,4-triazole derivatives are noteworthy. These compounds have been evaluated for their antimicrobial, anti-lipase, and antiurease properties, indicating their potential as therapeutic agents. The synthesis process often involves microwave-assisted methods, leading to a variety of compounds with potential biological activities (Özil et al., 2015).

4. Radiopharmaceutical Applications

Specific derivatives of 1,2,4-triazole have been studied for their potential in radiopharmaceutical applications, especially in brain imaging. Compounds like EHPTIP have shown good antimicrobial activity and, upon radiolabeling with isotopes like I-125, have demonstrated high brain uptake and stability, indicating their potential as novel agents for brain Single Photon Emission Computed Tomography (SPECT) (Abdel-Ghany et al., 2013).

Properties

IUPAC Name

ethyl 2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S/c1-5-31-22(29)16(3)32-23-26-25-20(27(23)18-8-6-7-15(2)13-18)14-24-21(28)17-9-11-19(30-4)12-10-17/h6-13,16H,5,14H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNRNUFSPUVVME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN=C(N1C2=CC=CC(=C2)C)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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